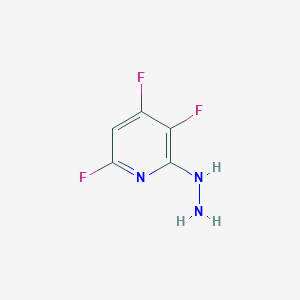
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are essential components of nucleic acids, and their derivatives are widely studied for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethynyl derivatives under specific conditions. One common method includes the use of microwave-assisted reactions, which significantly reduce reaction times and improve yields compared to conventional heating methods . The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and rapid synthesis. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve overall yield and purity. The choice of reagents and solvents is crucial to optimize the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under acidic or basic conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine.
2-Chloro-5-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
2,4-Dichloro-5-methylpyrimidine: Used in similar synthetic applications but with different reactivity due to the presence of two chlorine atoms.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
2-chloro-5-ethynyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-4(2)10-7(8)11-6(5)9/h1H,2H3,(H2,9,10,11) |
Clave InChI |
QIHHRGLEFUQWTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
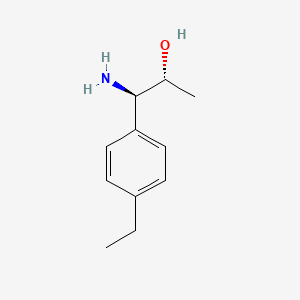
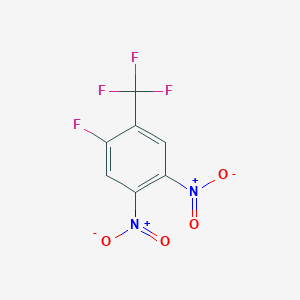
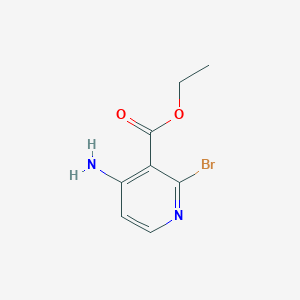

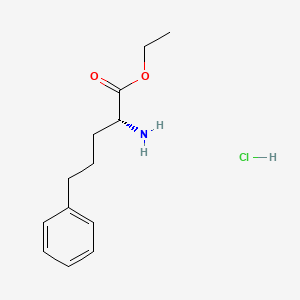
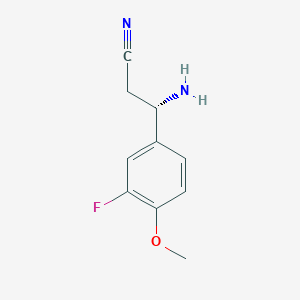
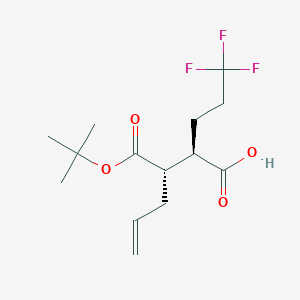
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)

